molecular formula C21H24F3N3O B2927682 N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034256-39-6

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2927682
CAS No.: 2034256-39-6
M. Wt: 391.438
InChI Key: CWSPGYVFIXGEJU-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is recognized in chemical research as a potent, selective, and irreversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK) Source . It functions by forming a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to sustained suppression of B-cell receptor signaling pathways Source . This mechanism is critically investigated for its therapeutic potential in modulating aberrant B-cell activation in autoimmune disorders such as rheumatoid arthritis and lupus Source . Furthermore, its role in targeting B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma, where BTK signaling is a key driver of proliferation and survival, is a major area of preclinical study Source . The compound provides researchers with a valuable chemical tool for dissecting BTK-dependent signaling cascades and for evaluating the efficacy of BTK inhibition in diverse cellular and animal models of disease.

Properties

IUPAC Name

N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O/c1-26-19-12-6-10-16(19)18(25-26)13-27(14-7-2-3-8-14)20(28)15-9-4-5-11-17(15)21(22,23)24/h4-5,9,11,14H,2-3,6-8,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSPGYVFIXGEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C18H23F3N4O
  • Molecular Weight : 368.40 g/mol
  • CAS Number : 2034544-21-1

Structural Representation

PropertyValue
Molecular FormulaC18H23F3N4O
Molecular Weight368.40 g/mol
CAS Number2034544-21-1

This compound exhibits its biological effects primarily through modulation of specific molecular targets, including enzymes and receptors involved in various cellular pathways. For instance, it may inhibit certain kinases that play critical roles in signal transduction pathways related to cell growth and apoptosis .

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs, particularly those containing trifluoromethyl groups, can exhibit antimicrobial properties. In a study evaluating related compounds against Mycobacterium tuberculosis and non-tuberculous mycobacteria, moderate inhibition was observed . Although specific data on this compound's antimicrobial activity is limited, its structural similarity suggests potential efficacy.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For example, derivatives of similar compounds have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE . Given the structural similarities, it is plausible that this compound may exhibit comparable enzyme inhibitory activities.

Study on Anticancer Activity

A study focused on compounds targeting Bruton’s Tyrosine Kinase (Btk) highlighted the potential of similar structures in treating cancers and inflammatory diseases. The study emphasized that inhibiting Btk can significantly affect B-cell signaling pathways involved in various malignancies . While direct studies on this specific compound are lacking, its design aligns with the therapeutic strategies targeting Btk.

Pharmacological Profiles

Pharmacological profiling of related compounds indicates that those with trifluoromethyl substitutions often possess enhanced potency against various biological targets. This trend suggests that this compound may also exhibit favorable pharmacokinetic properties conducive to therapeutic applications .

Comparison with Similar Compounds

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structure : Shares the 2-(trifluoromethyl)benzamide core but differs in the N-substituent (3-isopropoxyphenyl vs. cyclopentyl-tetrahydrocyclopenta[c]pyrazolemethyl).
  • Application : A fungicide targeting Rhizoctonia solani in crops like rice and potatoes .
  • Key Difference : The 3-isopropoxy group in flutolanil enhances systemic activity in plants, whereas the bulkier N-cyclopentyl and pyrazole groups in the target compound may improve binding to hydrophobic enzyme pockets.

Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide)

  • Structure : Contains a pyridinecarboxamide backbone instead of benzamide.
  • Application : A plant growth regulator used to inhibit gibberellin biosynthesis .
  • Comparison : The trifluoromethyl group in the target compound likely increases metabolic stability compared to inabenfide’s hydroxyl and chlorophenyl groups.

Structural Analogs with Heterocyclic Substitutions

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide

  • Structure : Replaces the 2-(trifluoromethyl)benzamide with a 2-(thiophen-2-yl)acetamide group .

Molecular Weight and Substituent Effects

Compound Name Molecular Weight (g/mol) Key Substituents
Target Compound ~469.5 Cyclopentyl, tetrahydrocyclopenta[c]pyrazolemethyl, 2-(trifluoromethyl)benzamide
Flutolanil 323.3 3-Isopropoxyphenyl, 2-(trifluoromethyl)benzamide
N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide ~413.5 Cyclopentyl, tetrahydrocyclopenta[c]pyrazolemethyl, 2-(thiophen-2-yl)acetamide

Research Findings and Implications

  • Trifluoromethyl Group: Enhances resistance to enzymatic degradation compared to non-fluorinated analogs, as seen in flutolanil’s agricultural efficacy .
  • Solubility : The cyclopentyl and pyrazole substituents likely reduce aqueous solubility compared to simpler benzamides like inabenfide, necessitating formulation optimization for practical applications.

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